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molecular formula C10H13NOS B8747825 N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetamide

Cat. No. B8747825
M. Wt: 195.28 g/mol
InChI Key: VAXZXGLXBDGUOY-UHFFFAOYSA-N
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Patent
US04332724

Procedure details

Oxygen is passed into a mixture of N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)acetamide (1.0 g; 5.13 m mole), cobaltous acetate (0.25 g; 1.4 m mole), cobaltous bromide tetrahydrate (0.32 g; 1.1 m mole), isobutyric acid (20 ml) and water (0.2 ml) in a sintered glass funnel fitted with a condenser and thermometer, via the stem of the funnel. The dark brown mixture is oxygenated for 100 minutes at room temperature, then heated briefly to 48° C. After 2 hours and 10 minutes, the mixture is reheated to 50° C. and the flow of oxygen is terminated 2 hours later. The mixture is then worked up as described in Example 1 to attain a 37% yield of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous acetate
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous bromide tetrahydrate
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
O=O.[S:3]1[CH:7]=[CH:6][C:5]2[CH:8]([NH:12][C:13](=[O:15])[CH3:14])[CH2:9][CH2:10][CH2:11][C:4]1=2.C(O)(=[O:20])C(C)C>O>[O:20]=[C:11]1[C:4]2[S:3][CH:7]=[CH:6][C:5]=2[CH:8]([NH:12][C:13](=[O:15])[CH3:14])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
1 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)NC(C)=O
Name
cobaltous acetate
Quantity
0.25 g
Type
reactant
Smiles
Name
cobaltous bromide tetrahydrate
Quantity
0.32 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
0.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
The dark brown mixture is oxygenated for 100 minutes at room temperature
Duration
100 min
CUSTOM
Type
CUSTOM
Details
10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
is reheated to 50° C.
CUSTOM
Type
CUSTOM
Details
the flow of oxygen is terminated 2 hours later
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1CCC(C2=C1SC=C2)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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